2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
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Overview
Description
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with a brominating agent to introduce the bromine atom at the 4-position of the pyrazole ring . This intermediate is then reacted with 2-methylbutanoic acid under appropriate conditions to form the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and pyrazole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A simpler analog that lacks the amino and butanoic acid groups.
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Similar structure but without the bromine atom.
4-Amino-3,5-dimethyl-1H-pyrazole: Another analog with an amino group instead of the bromine atom.
Uniqueness
The presence of both the bromine atom and the amino-butanoic acid moiety in 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid makes it unique compared to its analogs . These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H16BrN3O2 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16) |
InChI Key |
FECXTCVQXSXYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Br |
Origin of Product |
United States |
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